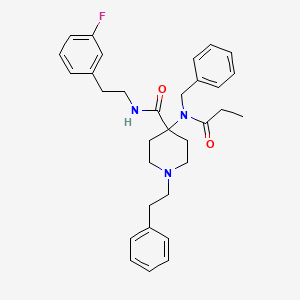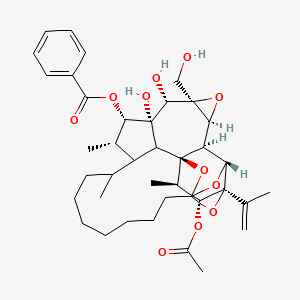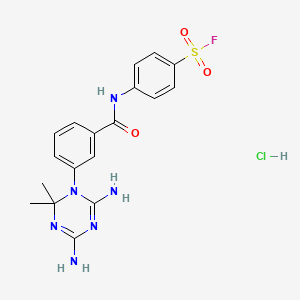
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of fluorosulfonyl and triazine moieties, contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the fluorosulfonylphenylaminocarbonyl group. Common reagents used in these reactions include triazine precursors, amines, and sulfonyl chlorides. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 1-((4-Chlorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- 1-((4-Methylsulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
Uniqueness
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
19188-57-9 |
|---|---|
分子式 |
C18H20ClFN6O3S |
分子量 |
454.9 g/mol |
IUPAC名 |
4-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C18H19FN6O3S.ClH/c1-18(2)24-16(20)23-17(21)25(18)13-5-3-4-11(10-13)15(26)22-12-6-8-14(9-7-12)29(19,27)28;/h3-10H,1-2H3,(H,22,26)(H4,20,21,23,24);1H |
InChIキー |
UZAKGIYDWJJDBO-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


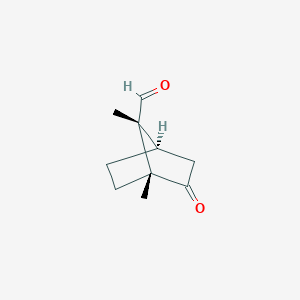
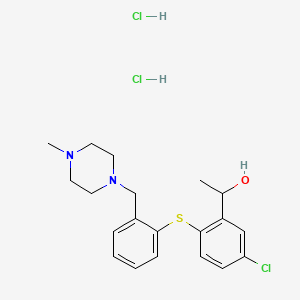

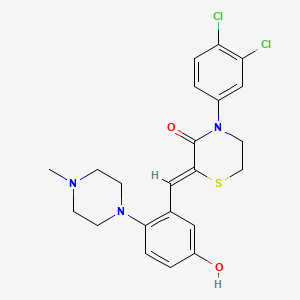
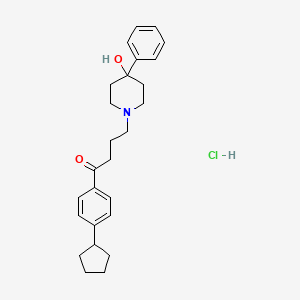
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
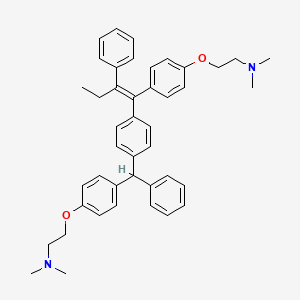

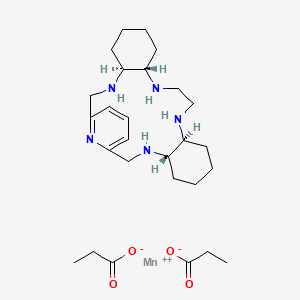

![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
